2-Methyl-5-(trifluoromethyl)furan
Description
Context and Significance of Furan (B31954) Scaffolds in Modern Organic Chemistry
Furan and its derivatives are five-membered aromatic heterocycles containing one oxygen atom, which are cornerstones of modern organic chemistry. Their prevalence stems from their accessibility from renewable biomass sources, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), and their utility as versatile synthetic intermediates. researchgate.net The furan ring system is a key structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.
Historically, research into furan chemistry, particularly compounds derived from furfural like HMF, has been ongoing since the late 19th century. researchgate.net In contemporary research, furan derivatives such as 2-methylfuran (B129897) are recognized for their potential as biofuels and specialty chemicals. merckmillipore.comgoogle.com The catalytic conversion of biomass-derived furans into valuable derivatives is a major area of industrial and academic research, highlighting the economic and environmental significance of this class of compounds. google.com The furan scaffold's reactivity allows for a wide range of chemical transformations, making it an essential building block for constructing more complex molecular architectures.
The Strategic Role of Trifluoromethyl Groups in Chemical Design and Research
The trifluoromethyl (-CF3) group has become a privileged substituent in modern chemical design, particularly in the life sciences. Its incorporation into a molecule can profoundly and beneficially alter its physicochemical and biological properties. The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's stability and reactivity.
From a drug design perspective, introducing a trifluoromethyl group often leads to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes, which can prolong the in-vivo half-life of a drug.
Increased Lipophilicity: The -CF3 group can increase the molecule's fat-solubility (lipophilicity), which can improve its ability to cross cell membranes and interact with biological targets.
Modulated Acidity/Basicity: The inductive effect of the -CF3 group can alter the pKa of nearby functional groups, influencing binding interactions with receptors and enzymes.
Improved Bioavailability: The combination of metabolic stability and optimal lipophilicity often translates to better absorption and distribution of the compound in biological systems.
The strategic value of this group is evident in numerous commercial products, including pharmaceuticals and agrochemicals. For instance, trifluoromethylpyridines are key intermediates in the synthesis of several important crop-protection products. nih.gov
Overview of 2-Methyl-5-(trifluoromethyl)furan: Research Trajectories and Academic Relevance
This compound (CAS No. 17515-75-2) is a fluorinated heterocyclic compound that merges the structural features of the furan scaffold with the influential properties of the trifluoromethyl group. This combination makes it a compound of significant academic interest, primarily as a building block in synthetic chemistry for creating more complex, high-value molecules.
The presence of the electron-withdrawing -CF3 group enhances the stability of the furan ring while influencing its reactivity patterns. Research has demonstrated its utility as a precursor in the synthesis of other trifluoromethylated heterocycles, which are important targets in pharmaceutical research. For example, it is used in Claisen condensation reactions to form intermediates that are valuable in organic synthesis. The compound serves as a key starting material for producing trifluoromethyl-containing pyrazoles and isoxazolines, classes of compounds frequently investigated for their potential medicinal applications.
The academic relevance of this compound lies in its role as a model system for studying the effects of fluorination on heterocyclic systems and as a versatile intermediate for accessing novel chemical entities with potential applications in medicinal chemistry and agrochemical science.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17515-75-2 |
| Molecular Formula | C₆H₅F₃O |
| Molecular Weight | 150.1 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
| Storage | 2-8°C, sealed from moisture |
Data sourced from multiple chemical suppliers. glpbio.comchemshuttle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDJGFXCAAAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449523 | |
| Record name | 2-methyl-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-75-2 | |
| Record name | 2-methyl-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 5 Trifluoromethyl Furan
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Nucleus
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of this reaction are heavily influenced by the substituents present on the ring. In the case of 2-methyl-5-(trifluoromethyl)furan, the methyl group is an activating, ortho-para directing group, while the trifluoromethyl group is a deactivating, meta-directing group. youtube.com
Furan itself typically undergoes electrophilic substitution preferentially at the 2 and 5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance. quora.compearson.com For this compound, the methyl group at position 2 further enhances the electron density at the 5-position and the adjacent 3-position. Conversely, the trifluoromethyl group at position 5 strongly withdraws electron density, deactivating the ring towards electrophilic attack, particularly at the adjacent 4-position. The interplay of these opposing electronic effects dictates the outcome of EAS reactions. Due to the strong deactivating nature of the trifluoromethyl group, electrophilic substitution on this compound is generally less facile than on furan or 2-methylfuran (B129897).
Nucleophilic Addition and Substitution Reactions
The electron-withdrawing trifluoromethyl group in this compound can make the furan ring more susceptible to nucleophilic attack compared to unsubstituted furan. While furan itself is generally not reactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate such reactions.
Studies on related furan derivatives have shown that the presence of electron-withdrawing substituents, such as a sulfonyl group, enables nucleophilic substitution reactions to occur. chemicalpapers.com For instance, 2-cyano-3-(5-methylsulfonyl-2-furyl)acrylonitriles undergo nucleophilic replacement with secondary cyclic amines. chemicalpapers.com This suggests that under appropriate conditions, the trifluoromethyl group in this compound could activate the furan ring towards nucleophilic attack, potentially leading to substitution at the 5-position.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Furans can act as dienes in these [4+2] cycloaddition reactions. nih.govnih.gov The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. Electron-donating groups generally enhance the reactivity of the furan as a diene, while electron-withdrawing groups decrease it. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| Furan | Maleimide | 7-Oxanorbornene | Mild conditions tudelft.nl |
| 2-Methylfuran | Propylene | Xylenes | ZSM-5, 450°C rsc.org |
| 5-Substituted-furan-2(3H)-ones | 8,8-Dicyanoheptafulvene | [8+2] Cycloadduct | Organocatalyst nih.gov |
Oxidation and Reduction Pathways
The substituents on the furan ring also influence its oxidation and reduction chemistry. The furan ring itself can be oxidized, often leading to ring-opening products. The methyl group is also susceptible to oxidation. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, has been extensively studied for the production of valuable chemicals like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). upc.eduresearchgate.netmdpi.comepa.gov These oxidations often proceed through a series of steps involving the oxidation of both the hydroxymethyl and formyl groups.
The trifluoromethyl group is generally stable to oxidation. Therefore, oxidation of this compound would likely target the methyl group or the furan ring itself.
Reduction of the furan ring can also occur, typically under catalytic hydrogenation conditions. The reduction of furfural (B47365) to 2-methylfuran is a well-established industrial process. mdpi.comosti.gov The trifluoromethyl group is generally resistant to catalytic hydrogenation. Thus, reduction of this compound would likely lead to saturation of the furan ring, forming the corresponding tetrahydrofuran (B95107) derivative.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The furan ring can participate in these reactions, typically through the use of organometallic furan derivatives or by direct C-H activation.
The presence of a trifluoromethyl group can influence the reactivity of the furan ring in these transformations. For instance, in Sonogashira couplings, aryl-functionalized alkynes have been coupled with iodinated benzofuran (B130515) cores. acs.org It is conceivable that halogenated derivatives of this compound could be used as coupling partners in various metal-catalyzed reactions, such as Suzuki, Stille, or Heck couplings. The electronic properties of both the methyl and trifluoromethyl groups would play a role in the efficiency and regioselectivity of these reactions.
Mechanistic Elucidation of Key Chemical Processes
Investigations of Reaction Intermediates
Understanding the intermediates formed during chemical transformations is crucial for elucidating reaction mechanisms. In electrophilic aromatic substitution reactions, the stability of the carbocation intermediate (also known as a sigma complex or arenium ion) determines the regioselectivity of the reaction. masterorganicchemistry.com For this compound, attack at the 3-position would lead to a carbocation that is stabilized by the electron-donating methyl group. Conversely, attack at the 4-position would result in a carbocation that is destabilized by the adjacent electron-withdrawing trifluoromethyl group. youtube.com
Transition State Analysis and Reaction Energetics
The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The electron-withdrawing nature of the trifluoromethyl (-CF3) group plays a crucial role in modulating the molecule's stability and the energetics of its reaction pathways. Computational studies, often employing methods like Density Functional Theory (DFT), are essential for elucidating the mechanisms of these transformations by analyzing transition states and reaction energy profiles.
While specific transition state analyses for every reaction of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related furanic compounds. For instance, the oxidation of the 2-methyl-5-furanyl radical, a structurally similar intermediate, has been analyzed using high-level computational methods like CBS-QB3. nih.gov These analyses provide critical thermochemical data, such as enthalpies of formation (ΔH°f), entropies, and heat capacities for reactants, transition states, and products. nih.gov
In the reaction of the 2-methyl-5-furanyl radical with molecular oxygen, a chemically activated 2MF5OOj radical is formed, which resides in a potential energy well approximately 51 kcal/mol deep relative to the reactants. nih.gov This significant energy release indicates a highly exothermic association. Subsequent reactions of this activated species, such as intramolecular abstractions or group transfers, proceed through various transition states, each with a specific activation barrier that dictates the rate and feasibility of that pathway. nih.gov
The trifluoromethyl group in this compound is expected to have a profound impact on such reaction energetics. Its strong electron-withdrawing character can stabilize anionic intermediates and transition states, potentially lowering the activation energy for nucleophilic attack on the furan ring. Conversely, it deactivates the furan ring towards electrophilic substitution. In cycloaddition reactions, such as the Diels-Alder reaction, electron-withdrawing substituents on the furan ring are known to influence the stereochemical outcome (the endo/exo ratio) and the kinetics of the retro-Diels-Alder reaction. rsc.org The -CF3 group would lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, affecting the HOMO-LUMO gap with a given dienophile and thereby influencing the reaction rate. mdpi.com Studies on related photochromic molecules containing trifluoromethyl groups have shown that such substitutions allow for the fine-tuning of HOMO-LUMO energy gaps, which directly correlates with the molecule's reactivity and spectral properties. acs.org
Table 1: Representative Thermochemical Data from Computational Analysis of the 2-Methyl-5-Furanyl Radical + O2 System This table presents data for a related radical to illustrate the types of energetic values obtained from transition state analysis. Specific values for this compound would require dedicated computational studies.
| Species/Transition State | Description | Calculated ΔH°f 298 (kcal/mol) |
| 2-methyl-5-furanyl radical (2MF5j) + O2 | Reactants | - |
| 2MF5OOj | Chemically activated peroxy radical intermediate | Well depth of ~51 kcal/mol below reactants |
| Intramolecular H-abstraction | Transition state for H-transfer from methyl group to peroxy radical | Barrier dependent on ring strain and bond angles |
| Ring-opening pathways | Transition states leading to acyclic products | Multiple pathways with varying energy barriers |
Data sourced from computational analysis of the 2-methyl-5-furanyl radical. nih.gov
Influence of Catalysts and Solvent Systems on Reaction Pathways
The transformation of this compound and related furanic compounds is highly dependent on the choice of catalysts and solvents, which can steer reactions toward specific products with high selectivity and yield.
Influence of Catalysts
Catalysts are pivotal in activating the furan ring, promoting specific bond formations, and facilitating transformations that would otherwise be sluggish or unselective.
Base Catalysis: In the synthesis of trifluoromethylated N-heterocycles, base catalysts like 1,4-diazabicyclo[2.2.1]octane (DABCO) are employed. DABCO facilitates Claisen condensation reactions involving this compound, leading to the formation of valuable synthetic intermediates.
Solid Acid Catalysis: Solid acids are widely used in the conversion of furan derivatives. Zeolites, such as ZSM-5, can catalyze the Diels-Alder cycloaddition of 2-methylfuran with olefins like propylene, directing the reaction towards the formation of specific aromatic compounds like xylenes. rsc.org The reaction conditions, particularly temperature and reactant ratios, can be tuned to maximize the selectivity for the desired product. rsc.org Sulfonated amberlyst resins (e.g., Amberlyst-15) are effective for promoting condensation reactions of 2-methylfuran, demonstrating a direct relationship between the catalyst's proton exchange capacity and the reaction rate. researchgate.net
Metal Catalysis: Transition metal catalysts are crucial for hydrogenation and hydrodeoxygenation reactions. For the conversion of furfural to 2-methylfuran, a precursor to the title compound, various metal catalysts are effective. Cobalt-based catalysts (Co/CoOx) have been shown to selectively hydrodeoxygenate furfural, with the selectivity being dependent on the oxidation state of the cobalt. researchgate.net Similarly, iron-magnesium mixed oxides (Fe/Mg/O) can efficiently catalyze the sequential transfer hydrogenation/hydrogenolysis of furfural to 2-methylfuran. mdpi.comrsc.org The addition of iron to magnesium oxide significantly enhances the selectivity towards 2-methylfuran compared to MgO alone. mdpi.com
Table 2: Examples of Catalytic Systems in Furan Derivative Transformations
| Catalyst System | Furan Substrate | Reaction Type | Product(s) | Reference(s) |
| DABCO | This compound | Claisen Condensation | 2-(trifluoroacetyl)chromones, etc. | |
| ZSM-5 | 2-Methylfuran | Diels-Alder with Propylene | Xylenes, Toluene, Benzene | rsc.org |
| Amberlyst-15 | 2-Methylfuran | Hydrolysis/Condensation | 5,5-bis(5-methyl-2-furyl)pentan-2-one | researchgate.net |
| Co/CoOx | Furfural | Selective Hydrodeoxygenation | 2-Methylfuran | researchgate.net |
| Fe/Mg/O | Furfural | Transfer Hydrogenation/Hydrogenolysis | 2-Methylfuran | mdpi.comrsc.org |
Influence of Solvent Systems
The solvent is not merely an inert medium but an active participant that can control reaction pathways, alter reagent stability, and affect product distribution.
Solvent-Controlled Cycloaddition: The choice of solvent can dramatically alter the outcome of a reaction. In the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2, switching the solvent from N,N-dimethylacetamide (DMAc) to 1,2-dichloroethane (B1671644) (DCE) completely changes the product from bis(trifluoromethyl)pyrazolines ([3+2] cycloaddition) to bis(trifluoromethyl)cyclopropanes ([2+1] cycloaddition). rsc.org This demonstrates the solvent's ability to control which reactive pathway is favored.
"Green" Solvents in Organometallic Reactions: In reactions involving highly basic organometallic reagents, the stability of the solvent is critical. 2-Methyltetrahydrofuran (2-MeTHF), a bio-renewable solvent, shows significantly higher stability compared to the conventional solvent tetrahydrofuran (THF) in the presence of strong bases like n-BuLi. nih.gov This allows reactions to be run at higher temperatures, improving reaction rates and safety. Furthermore, the low water solubility of 2-MeTHF simplifies aqueous work-up procedures and facilitates solvent recycling, aligning with the principles of green chemistry. nih.govresearchgate.net
Aqueous Conditions: While many organic reactions are performed in anhydrous solvents, water can sometimes be a beneficial medium. For the Diels-Alder reaction of electron-poor furans like furfural with maleimides, performing the reaction in water was shown to be effective. tudelft.nl The hydrophobic effect and the formation of geminal diols in situ can promote the desired cycloaddition.
Table 3: Influence of Solvent on Reaction Pathways
| Reaction Type | Reactants | Solvent 1 | Product 1 | Solvent 2 | Product 2 | Reference(s) |
| Cycloaddition | 2-trifluoromethyl-1,3-enyne + CF3CHN2 | DMAc | Bis(trifluoromethyl)pyrazoline | DCE | Bis(trifluoromethyl)cyclopropane | rsc.org |
| Organometallic Reaction | Reactions with n-BuLi | THF | Ring cleavage, side products | 2-MeTHF | Higher stability, desired product | nih.gov |
| Diels-Alder | Furfural + Maleimide | Organic Solvents | Low to no reaction | Water | Cycloaddition adduct (as geminal diol) | tudelft.nl |
Derivatives of 2 Methyl 5 Trifluoromethyl Furan: Synthesis, Structural Diversity, and Research Exploration
Furan-3-carboxylic Acid and Ester Derivatives
The synthesis of 2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid and its corresponding esters represents a key step in the elaboration of this heterocyclic scaffold. uni.lu These derivatives serve as important intermediates for the preparation of more complex molecules. One synthetic approach involves the reaction of 5-(2-methyl-5-fluorophenylthio)furan-3-carboxylic acid, which can be prepared by combining cuprous oxide and 2-methyl-5-fluorothiophenol in dimethylformamide, followed by the addition of 5-bromofuran-3-carboxylic acid. prepchem.com Another strategy focuses on the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which have been prepared from furfuryl alcohol. researchgate.netorientjchem.orgresearchgate.net These furan-3-carboxylic acid and ester derivatives are valuable precursors for creating a variety of other functionalized compounds. researchgate.netorientjchem.orgresearchgate.net
Halogenated Derivatives (e.g., 2-(Bromomethyl)-5-(trifluoromethyl)furan)
Halogenated derivatives of this compound, particularly 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163), are highly reactive and useful synthetic intermediates. sigmaaldrich.com The bromomethyl group is readily introduced via radical bromination of this compound using reagents like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.com Another method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) with AIBN as a catalyst. This brominated derivative serves as a key building block for the synthesis of various other compounds due to the lability of the bromine atom, which allows for facile nucleophilic substitution and cross-coupling reactions.
Chalcone (B49325) Derivatives incorporating the Trifluoromethylfuran Moiety
Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds with significant biological activities. The incorporation of the this compound moiety into chalcone structures has been explored to generate novel derivatives. derpharmachemica.comresearchgate.netnih.gov The synthesis of these chalcones typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. nih.goveijppr.com In the context of furan-containing chalcones, 2-acetyl-5-methylfuran (B71968) can be reacted with various aromatic and heteroaromatic aldehydes. researchgate.net For the trifluoromethylfuran series, derivatives of 2-(bromomethyl)-5-(trifluoromethyl)furan can be used to introduce the furan (B31954) moiety onto a phenolic acetophenone prior to condensation with an aldehyde. derpharmachemica.com These reactions are often carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. nih.goveijppr.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| 2-Acetyl-5-methylfuran | Aromatic/Heteroaromatic Aldehyde | Claisen-Schmidt Condensation | Chalcone |
| Substituted Acetophenone | This compound derivative | Claisen-Schmidt Condensation | Chalcone |
Synthesis of Pyrazole, Pyrazoline, and Isoxazoline (B3343090) Derivatives
The versatile reactivity of chalcones derived from this compound allows for their conversion into various heterocyclic systems, including pyrazoles, pyrazolines, and isoxazolines.
Pyrazoles and Pyrazolines: These nitrogen-containing heterocycles are commonly synthesized through the cyclization of chalcones with hydrazine (B178648) derivatives. nih.govrdd.edu.iqresearchgate.netorientjchem.org The reaction of a furan-based chalcone with hydrazine hydrate, often in the presence of an acid like formic acid or in an alcoholic solvent, leads to the formation of the corresponding pyrazoline. researchgate.netorientjchem.org The resulting pyrazolines can, in some cases, be oxidized to the aromatic pyrazoles. A variety of substituted hydrazines can be employed to generate N-substituted pyrazolines. rsc.orgjmchemsci.com
Isoxazolines: These heterocycles, containing both nitrogen and oxygen, can also be synthesized from furan precursors. One method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. mdpi.com For the synthesis of isoxazolines from 2-methylfuran (B129897), a multi-step sequence can be employed. This involves the ring opening of an epoxide, followed by the introduction of a hydroxylamino group and subsequent oxidation to form an α,β-unsaturated dione, which then cyclizes to the isoxazoline. acs.orgnih.gov The use of fluorinated building blocks in these syntheses can lead to the formation of fluorinated isoxazoline derivatives. researchgate.net
Exploration of Furo[2,3-d]imidazol-2-one and other N-Heterocyclic Derivatives
The fusion of a furan ring with other heterocyclic systems leads to novel polycyclic structures with potential applications in medicinal chemistry. The synthesis of N-heterocyclic derivatives extends beyond pyrazoles and isoxazolines. For instance, benzimidazole-based chalcones can be synthesized and further modified. nih.gov The synthesis of various N-trifluoromethyl pyrazoles has been achieved by trapping transiently-generated trifluoromethylhydrazine with suitable dicarbonyl compounds. wuxiapptec.com Additionally, the synthesis of trifluoromethyl-substituted oxazolines has also been reported. researchgate.net These examples highlight the broad scope of N-heterocyclic derivatives that can be accessed from furan-based starting materials.
Sulfanyl (B85325) and Sulfone Derivatives
The introduction of sulfur-containing functional groups, such as sulfanyl (thioether) and sulfonyl (sulfone) moieties, onto the furan ring provides another avenue for derivatization.
Sulfanyl Derivatives: These can be prepared through nucleophilic substitution reactions. For example, 5-methylthio-2-furaldehyde can be synthesized from 5-bromo-2-furaldehyde (B32451) by reaction with sodium sulfide (B99878) followed by methyl iodide. chempap.org
Sulfone Derivatives: The corresponding sulfones are typically accessed through the oxidation of the sulfanyl derivatives. organic-chemistry.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. organic-chemistry.orgorgsyn.org The synthesis of sulfone derivatives of p-methylaminophenol has also been explored using electrochemical methods. nih.gov These sulfanyl and sulfone derivatives have been used to study the kinetics of nucleophilic substitution reactions. chempap.org
| Starting Material | Reagent(s) | Product |
| 5-Bromo-2-furaldehyde | 1. Sodium sulfide, 2. Methyl iodide | 5-Methylthio-2-furaldehyde |
| Sulfanyl Derivative | m-CPBA or Oxone® | Sulfone Derivative |
Amine and Amide Derivatives (e.g., Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives)
The synthesis of amine and amide derivatives of furan, particularly those derived from methyl-5-(hydroxymethyl)-2-furan carboxylate, has been a subject of research. researchgate.netorientjchem.orgresearchgate.net
Amine Derivatives: Amine derivatives can be prepared through various synthetic routes. One approach involves the reductive amination of furan aldehydes. For instance, 5-(hydroxymethyl)furan derivatives can be prepared by the amination of the corresponding aldehydes with amines like tryptamine (B22526). orientjchem.orgresearchgate.net A stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines has also been developed via a copper-catalyzed cascade reaction. rsc.orgntu.edu.sg
Amide Derivatives: Amide bond formation is a cornerstone of organic synthesis. Furan-containing carboxylic acids or their activated derivatives can be coupled with amines to yield the corresponding amides. For example, the carboxylic acid derived from methyl-5-(hydroxymethyl)-2-furan carboxylate can be reacted with tryptamine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP). orientjchem.org Microwave-assisted synthesis has also been employed for the efficient preparation of furan-containing amides. researchgate.net Furthermore, methods have been developed for the synthesis of N-trifluoromethyl and N-difluoromethyl amides, which are of interest in medicinal chemistry. nih.govresearchgate.netchemrxiv.org The synthesis of α-trifluoromethylthiolated amides has also been achieved in a continuous flow process. nih.gov
| Starting Material | Reagent(s) | Product Type |
| Furan aldehyde | Amine, Reducing agent | Amine |
| Furan carboxylic acid | Amine, Coupling agent (e.g., DCC, DMAP) | Amide |
| Furan amine | Carboxylic acid/acyl chloride | Amide |
Design and Synthesis of Complex Polycyclic Systems featuring the Trifluoromethylfuran Moiety
The construction of complex polycyclic frameworks is a significant objective in synthetic organic chemistry, often leading to molecules with valuable biological and material properties. acs.org The incorporation of the this compound moiety into such systems presents a unique challenge and opportunity, leveraging the distinct electronic properties of the furan ring and its substituents. While specific examples of intricate polycyclic systems directly incorporating this particular substituted furan are not extensively documented, their design and synthesis can be projected based on established cycloaddition methodologies and the known reactivity of substituted furans.
The primary route to building polycyclic systems from furan derivatives is through pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition, where the furan acts as a diene. quora.comnih.gov The success and selectivity of these reactions are heavily influenced by the electronic nature of the substituents on the furan ring. mdpi.comresearchgate.net In this compound, the C2-methyl group is electron-donating, which increases the electron density of the furan ring and enhances its reactivity as a diene. youtube.com Conversely, the C5-trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and can reduce its efficacy as a diene in normal electron-demand Diels-Alder reactions. youtube.com
Beyond the classic Diels-Alder reaction, other cycloaddition strategies could be employed. Higher-order cycloadditions, such as the [8+2] cycloaddition, have been used with substituted furan-2(3H)-ones to generate polycyclic products. acs.orgnih.gov While this involves a different furan isomer, it highlights the potential of furanoids in constructing complex scaffolds. Additionally, intramolecular Diels-Alder reactions, where the dienophile is tethered to the furan ring, could provide a powerful strategy for the stereocontrolled synthesis of fused and bridged polycyclic systems.
The resulting oxabicyclic adducts from Diels-Alder reactions of furans are versatile intermediates. quora.com The oxygen bridge can be cleaved under various conditions to afford substituted cyclohexene (B86901) derivatives, or the two-carbon bridge can be cleaved to yield substituted tetrahydrofurans. quora.com This subsequent reactivity allows for the transformation of the initial cycloadducts into a diverse array of complex carbocyclic and heterocyclic systems. For example, acid-catalyzed rearrangement of the Diels-Alder adducts of 2,5-dimethylfuran (B142691) with maleimides can lead to the formation of isoindoline-1,3-diones, demonstrating a pathway from a simple furan to a more complex, fused heterocyclic system. nih.gov
| Furan Derivative | Substituent at C2 | Substituent at C5 | Predicted Diels-Alder Reactivity (vs. Furan) | Key Influencing Factor |
|---|---|---|---|---|
| Furan | -H | -H | Baseline | Aromatic character reduces diene reactivity |
| 2-Methylfuran | -CH₃ | -H | Increased | Electron-donating group enhances diene character nih.gov |
| 2,5-Dimethylfuran | -CH₃ | -CH₃ | Significantly Increased | Two electron-donating groups increase HOMO energy nih.gov |
| 2-(Trifluoromethyl)furan | -CF₃ | -H | Decreased | Strong electron-withdrawing group lowers HOMO energy |
| This compound | -CH₃ | -CF₃ | Moderately Decreased/Complex | Competing electronic effects of donating and withdrawing groups youtube.com |
Structure-Reactivity Relationships in Derivatives
The reactivity of this compound is dictated by the interplay of the inherent properties of the furan ring and the opposing electronic effects of its substituents. The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. quora.com However, the substituents at the C2 and C5 positions modulate this reactivity in distinct ways.
The methyl group at the C2 position is an electron-donating group (EDG) through hyperconjugation and induction. youtube.com This increases the electron density of the furan ring, further activating it towards electrophilic substitution and enhancing its character as a diene in cycloaddition reactions. nih.govyoutube.com In contrast, the trifluoromethyl group at the C5 position is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. youtube.com This group deactivates the ring towards electrophilic attack by pulling electron density away from the π-system.
The strong electron-withdrawing nature of the trifluoromethyl group also influences other aspects of reactivity. It increases the acidity of the proton on the C2-methyl group, making it more susceptible to deprotonation by a strong base. Furthermore, the trifluoromethyl group can stabilize an adjacent negative charge, which could be relevant in nucleophilic attack scenarios. While the electron-rich furan ring is generally resistant to nucleophilic attack, the presence of the powerful -CF₃ group can make the ring more susceptible to such reactions, particularly nucleophilic aromatic substitution under certain conditions.
The stability of the furan ring itself is also affected. Furan and its derivatives are susceptible to acid-catalyzed ring-opening. researchgate.netresearchgate.net The rate and products of this decomposition are highly dependent on the substituents present. researchgate.net The electron-withdrawing trifluoromethyl group is expected to destabilize the protonated furan intermediate required for ring-opening, potentially making this compound more resistant to acidic degradation compared to furan or 2-methylfuran. The trifluoromethyl group is known to enhance the metabolic stability of molecules in pharmaceutical applications, a property linked to the strength of the C-F bonds and the group's resistance to oxidative metabolism.
| Reaction Type | Influence of C2-Methyl Group | Influence of C5-Trifluoromethyl Group | Predicted Reactivity of this compound |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Activating, directing to C3/C4 | Deactivating | Deactivated relative to 2-methylfuran; substitution at C3/C4 |
| Diels-Alder Cycloaddition | Activating | Deactivating | Competing effects; reactivity depends on dienophile |
| Nucleophilic Attack on Ring | Deactivating | Activating | Possible under forcing conditions |
| Acid-Catalyzed Ring Opening | Activating | Deactivating | Likely more stable than 2-methylfuran researchgate.net |
| Deprotonation of Methyl Group | N/A | Increases acidity of methyl protons | Facilitated by a strong base |
Advanced Characterization and Analytical Methodologies in Trifluoromethylfuran Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-methyl-5-(trifluoromethyl)furan. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), X-ray Diffraction (XRD), and Infrared (IR) and Raman spectroscopy provide detailed information about the connectivity of atoms, molecular weight, three-dimensional arrangement, and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the furan (B31954) ring. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. The furan ring protons are expected to appear as doublets in the aromatic region (around 6.0-7.5 ppm) due to coupling with each other. libretexts.orgchemicalbook.com The electron-withdrawing nature of the trifluoromethyl group would likely shift the signal of the adjacent furan proton downfield.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the methyl group is expected to have a chemical shift in the aliphatic region. The four carbons of the furan ring will have distinct signals in the aromatic region, with their exact shifts influenced by the methyl and trifluoromethyl substituents. The carbon of the trifluoromethyl group will also be observable and will show coupling with the fluorine atoms. hmdb.cachemicalbook.com
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. wikipedia.org This signal's chemical shift, typically in the range of -50 to -70 ppm relative to CFCl₃, is characteristic of a CF₃ group attached to an aromatic ring. wikipedia.orgucsb.edu The signal may exhibit coupling with the protons on the furan ring. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this technique highly effective for characterizing fluorine-containing compounds. wikipedia.orgbiophysics.orgnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Methyl) | 2.0 - 2.5 | Singlet | |
| ¹H (Furan) | 6.0 - 7.5 | Doublets | Chemical shifts are influenced by substituents. |
| ¹³C (Methyl) | ~15 - 25 | Quartet (due to ¹JC-H) | |
| ¹³C (Furan) | ~100 - 160 | Varies | Shifts depend on the position relative to substituents. |
| ¹³C (CF₃) | ~120 - 130 | Quartet (due to ¹JC-F) | |
| ¹⁹F (CF₃) | -50 to -70 | Singlet or fine splitting | Relative to CFCl₃. May show long-range coupling to protons. |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) coupled with an Orbitrap mass analyzer are commonly used for this purpose. researchgate.net The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₆H₅F₃O.
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The spectra provide a characteristic fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. For this compound, characteristic vibrations for the furan ring, the methyl group, and the trifluoromethyl group are expected.
The furan ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C-O-C stretching vibrations in the 1000-1600 cm⁻¹ region. The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹. The trifluoromethyl group is expected to have strong C-F stretching absorptions in the region of 1100-1350 cm⁻¹. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Furan C-H Stretch | > 3000 | Medium |
| Methyl C-H Stretch | < 3000 | Medium |
| Furan Ring Stretch (C=C) | ~1500 - 1600 | Medium to Strong |
| Methyl C-H Bend | ~1375 - 1450 | Medium |
| C-F Stretch (CF₃) | ~1100 - 1350 | Strong |
| Furan Ring Bend | < 1000 | Medium |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a particularly suitable method for the analysis of volatile furan derivatives. mdpi.comresearchgate.netnih.govresearchgate.net
Capillary columns, such as the HP-5MS, are effective in separating furan and its derivatives, allowing for the resolution of isomers. mdpi.comresearchgate.netnih.govresearchgate.net The purity of a sample of this compound can be determined by the relative area of its peak in the chromatogram. For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purifying the compound. dtic.mil
In addition to GC, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis and purification of furan derivatives, especially for less volatile compounds or when different selectivity is required. The choice of the chromatographic method and conditions is crucial for obtaining a pure sample of this compound for subsequent studies. The purity of the final product is typically confirmed by the absence of impurity peaks in the chromatogram.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis methods, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and the thermal stability of the compound.
Studies on the thermal decomposition of furan derivatives indicate that the decomposition pathways are influenced by the substituents on the furan ring. researchgate.netnih.gov The presence of a trifluoromethyl group, which is an electron-withdrawing group, is known to enhance the thermal stability of organic molecules in some cases. researchgate.net TGA can be used to compare the thermal stability of this compound with other furan derivatives and to determine its suitability for applications that may involve elevated temperatures.
Thermodynamic Property Studies (e.g., Solubility Investigations, Enthalpy and Entropy Determinations)
Detailed experimental and computational studies on the specific thermodynamic properties of this compound, such as solubility in various solvents, and the associated enthalpy and entropy changes, are not extensively available in publicly accessible scientific literature. General information from commercial suppliers indicates that for the preparation of stock solutions, suitable organic solvents should be chosen, implying solubility in such media. glpbio.com For instance, to enhance solubility, heating to 37°C and sonication can be employed. glpbio.com
While specific data for this compound is lacking, the thermodynamic characteristics of fluorinated organic compounds have been a subject of research, offering insights into the expected behavior of this molecule. The introduction of a trifluoromethyl (-CF₃) group into an organic molecule significantly alters its physicochemical properties. The high electronegativity of fluorine atoms can lead to changes in electron distribution, intermolecular interactions, and ultimately, the thermodynamic parameters governing solubility and phase transitions.
Studies on other fluorinated compounds, such as fluorinated ionic liquids and benzenesulfonamides, reveal complex relationships between the degree and position of fluorination and the resulting thermodynamic and kinetic properties. nih.govnih.gov For example, fluorination can influence a molecule's hydrophobicity and its ability to form hydrogen bonds, which are critical factors in solubility. The term 'polar hydrophobicity' has been used to describe the dual nature of the fluorine atom, being highly polarizing yet having low polarizability, which can lead to unique solubility profiles. nih.gov
In the context of furan chemistry, research on related compounds like furan-2-carboxylic acid has involved detailed calorimetric studies to determine standard enthalpies of combustion, formation, fusion, and sublimation. researchgate.net Similarly, extensive thermodynamic data, including heat capacity, entropy, and enthalpy of vaporization, are available for the non-fluorinated analogue, 2-methylfuran (B129897). osti.gov These studies highlight the methodologies that could be applied to this compound to generate the specific thermodynamic data currently absent from the literature.
Computational chemistry offers a theoretical route to estimate such properties. For the related process of furan trifluoromethylation, computational models have predicted a thermodynamically favorable Gibbs free energy of reaction (ΔG ≈ −15 kcal/mol), indicating the stability of the resulting fluorinated furan structure. Similar computational approaches could, in principle, be used to predict the solubility and related thermodynamic parameters of this compound in various solvents. However, published studies with these specific predictions have not been identified.
Due to the lack of specific experimental or computational data for this compound in the reviewed literature, no quantitative data tables on its solubility, enthalpy, or entropy of solution can be presented.
Computational and Theoretical Investigations of 2 Methyl 5 Trifluoromethyl Furan
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecules like 2-methyl-5-(trifluoromethyl)furan. These computational methods allow for the detailed examination of electronic and geometric structures, providing insights that complement experimental findings.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For furan (B31954) and its derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to predict structural parameters like bond lengths and angles. ajchem-a.com The introduction of a methyl group and a trifluoromethyl group to the furan ring influences the geometry. For instance, the attachment of a methyl group at the C2 position in 2-methylfuran (B129897) has been shown to alter the C2-O1-C5 bond angle of the furan ring. globalresearchonline.net
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅F₃O |
| Molecular Weight | 150.1 g/mol |
| XlogP (Hydrophobicity) | 2.3 |
| Hydrogen Bond Acceptors | 4 (oxygen and fluorine atoms) |
| Topological Polar Surface Area | 13.1 Ų |
| Data sourced from reference |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are instrumental in predicting these vibrational frequencies. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. mdpi.com For furan and its derivatives, studies have successfully used DFT (B3LYP/cc-pVTZ) to compute vibrational spectra. globalresearchonline.net These calculations reveal that the characteristic C-C symmetric and asymmetric stretching vibrations in the furan ring typically appear in the range of 1033-1414 cm⁻¹. globalresearchonline.net The substitution pattern, such as the presence of methyl groups, influences the frequencies of these vibrations. globalresearchonline.net Although a specific vibrational analysis for this compound is not detailed in the provided results, it is expected that the strong electron-withdrawing nature of the trifluoromethyl group would significantly impact the vibrational frequencies of the furan ring and the C-F bonds would exhibit characteristic strong absorptions in the IR spectrum.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acadpubl.eu
The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). acadpubl.eumalayajournal.orgmdpi.com These maps help in predicting the sites for electrophilic and nucleophilic attacks. ajchem-a.comacadpubl.eu For furan-containing compounds, the MEP surface helps identify the reactive sites for various chemical reactions and interactions. acadpubl.eumalayajournal.org While specific HOMO-LUMO energy values and a detailed MEP analysis for this compound were not found, the electron-withdrawing trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO and create a significant region of positive electrostatic potential around it, influencing the molecule's reactivity.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. psu.edu For furan-based systems, reactive MD simulations have been used to investigate processes like pyrolysis. psu.edu While specific MD simulation studies focused solely on the conformational dynamics of isolated this compound are not available in the search results, this computational technique would be highly valuable for exploring how the methyl and trifluoromethyl substituents influence the flexibility of the furan ring and the rotational barriers of the substituent groups. Such simulations could also be used to study its interactions with solvents or biological macromolecules, providing insights into its behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. These models are developed using calculated molecular descriptors. For a series of pyrimidine (B1678525) derivatives containing a trifluoromethyl group, a QSAR model was successfully developed to predict their inhibitory activity against AP-1 and NF-kappa B mediated gene expression. nih.gov The descriptors used in this model included the Kier and Hall index, information content, and partial charges on nitrogen atoms. nih.gov Although a specific QSAR model for this compound is not mentioned, the principles of QSAR could be applied to predict its various properties, such as toxicity or environmental fate, by building a model based on a dataset of related furan derivatives.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in understanding how chemical reactions occur by mapping out the potential energy surfaces and identifying transition states and intermediates. For furan derivatives, computational studies have been used to investigate reaction mechanisms such as ozone-initiated oxidation and thermal decomposition. nih.govrsc.org For example, the reaction mechanism of 2,5-dimethylfuran (B142691) with ozone has been studied to understand its atmospheric chemistry. rsc.org Similarly, theoretical studies on the thermal decomposition of 5-methyl-2-ethylfuran have identified the primary reaction pathways. nih.gov While a specific study on the reaction mechanisms of this compound was not found, computational methods could be employed to investigate its reactivity in various chemical transformations, such as electrophilic substitution or cycloaddition reactions, providing valuable insights into its chemical behavior. The presence of the trifluoromethyl group is known to significantly influence reactivity, making such computational studies particularly relevant. montclair.edu
Advanced Quantum Chemical Parameters and Their Interpretations
The interplay between the methyl and trifluoromethyl substituents on the furan ring is expected to significantly influence the electronic landscape of this compound. The methyl group, a well-known electron-donating group, increases the electron density of the furan ring through inductive and hyperconjugation effects. Conversely, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and imparts a strong inductive effect.
Frontier Molecular Orbitals: HOMO and LUMO Analysis
The HOMO and LUMO are key quantum chemical descriptors that respectively indicate the electron-donating and electron-accepting capabilities of a molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is anticipated to be predominantly localized on the furan ring and the methyl group, reflecting the electron-rich nature of this part of the molecule. The LUMO, in contrast, is expected to be concentrated around the trifluoromethyl group and the adjacent carbon atom of the furan ring, which are the electron-deficient sites. The presence of the electron-withdrawing CF3 group is predicted to lower the energy of the LUMO significantly.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) | Interpretation |
| EHOMO | ~ -7.0 to -6.5 | Indicates the energy of the highest energy electrons available for donation. |
| ELUMO | ~ -1.5 to -1.0 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 5.0 | A relatively large gap suggesting good kinetic stability. |
| Ionization Potential (I) | ~ 7.0 to 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.5 to 1.0 | Energy released upon adding an electron. |
| Global Hardness (η) | ~ 2.75 to 2.5 | (I-A)/2; a measure of resistance to change in electron distribution. |
| Global Softness (S) | ~ 0.18 to 0.20 | 1/η; a measure of the ease of changing electron distribution. |
| Electronegativity (χ) | ~ 4.25 to 3.75 | (I+A)/2; a measure of the ability to attract electrons. |
| Electrophilicity Index (ω) | ~ 3.2 to 2.8 | χ²/2η; a measure of the electrophilic character of the molecule. |
Note: The values in this table are hypothetical and are based on general principles and data from related compounds. They serve to illustrate the expected trends and interpretations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map is expected to show a region of high electron density (red) around the oxygen atom of the furan ring due to its lone pairs of electrons. The area around the methyl group would also exhibit a relatively negative potential. In stark contrast, a significant region of positive electrostatic potential (blue) would be localized around the trifluoromethyl group, particularly on the fluorine atoms and the carbon to which they are attached. This positive potential arises from the strong electron-withdrawing nature of the CF3 group.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Their Significance
| Molecular Region | Predicted MEP Color | Interpretation |
| Furan Oxygen Atom | Red | High electron density, likely site for protonation and electrophilic attack. |
| Methyl Group | Yellow to Green | Relatively electron-rich, contributing to the overall nucleophilicity of the ring. |
| Trifluoromethyl Group | Blue | Strong positive potential, indicating a site susceptible to nucleophilic attack. |
| Furan Ring (C2-C3) | Yellow | Intermediate potential, influenced by both the methyl and trifluoromethyl groups. |
| Furan Ring (C4-C5) | Green to Yellow | Potential influenced by the adjacent trifluoromethyl group. |
Note: This table provides a qualitative prediction of the MEP map for this compound based on the known electronic properties of its substituents.
Biological Activity Research and Pharmaceutical Applications of 2 Methyl 5 Trifluoromethyl Furan Derivatives
Antimicrobial Activity Studies
Derivatives containing the trifluoromethyl-furan scaffold have been investigated for their ability to combat various microbial pathogens, including bacteria, fungi, and mycobacteria.
The antibacterial potential of trifluoromethyl-containing heterocyclic compounds has been an area of active research. While studies focusing specifically on 2-methyl-5-(trifluoromethyl)furan derivatives are emerging, research on analogous structures provides significant insights. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against several strains of Gram-positive bacteria. nih.gov One of the most effective compounds from this series, featuring both bromo and trifluoromethyl substitutions, inhibited the growth of three out of five tested Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. nih.gov Another trifluoromethyl-substituted derivative in the same study showed a promising MIC value of 3.12 μg/mL against a strain of methicillin-resistant S. aureus (MRSA). nih.gov
Similarly, studies on chalcones bearing trifluoromethyl groups have revealed activity against both Gram-positive and Gram-negative bacteria. nih.gov In a particular study, a chalcone (B49325) derivative featuring a -CF3 group (compound A3) displayed a significant zone of inhibition of 25 mm against Staphylococcus aureus. nih.gov Research on dihydro-pyrrol-2-one derivatives containing two trifluoromethyl groups also confirmed their evaluation against both Gram-positive (S. aureus, S. epidermidis) and Gram-negative bacteria, highlighting the recognized potential of the CF3 group in developing antibacterial agents. nih.gov
Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Compounds
| Compound Class | Specific Derivative Example | Target Organism | Activity (MIC) |
| N-phenyl pyrazole | Bromo and trifluoromethyl substituted | S. aureus | 0.78 µg/mL |
| N-phenyl pyrazole | Trifluoromethyl substituted (13) | MRSA | 3.12 µg/mL |
| Chalcone | Compound A3 (CF3 substituted) | S. aureus | 25 mm (Zone of Inhibition) |
The trifluoromethyl group is a key feature in several antifungal agents. Research into trifluoromethyl-furan derivatives and related structures has shown considerable promise. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.govfrontiersin.org These compounds were particularly effective against various species of Botrytis cinerea, with some derivatives showing inhibition rates over 80% at a concentration of 50 µg/ml. nih.gov
In other studies, trifluoromethyl-substituted chalcones were tested against human pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain derivatives proved to be more active than the standard drugs used for comparison. nih.govresearchgate.net Furthermore, investigations into furan-containing compounds with trifluoromethyl groups revealed that Candida albicans displayed greater sensitivity to these structures than Candida parapsilosis, indicating a degree of selectivity in their antifungal action. nih.govtandfonline.com
Table 2: Antifungal Activity of Selected Trifluoromethyl-Containing Heterocycles
| Compound Class | Specific Derivative Example | Target Organism | Activity (Inhibition Rate @ 50 µg/ml) |
| Triazolopyrimidine | Compound 4 | Strawberry Botrytis cinerea | 82.68% |
| Triazolopyrimidine | Compound 5o | Cucumber Botrytis cinerea | 80.38% |
| Chalcone | Compound A3/B3 | Candida albicans, Aspergillus niger | More active than standard drugs |
A particularly promising application for trifluoromethyl-furan derivatives is in the development of new treatments for tuberculosis. Research has identified furan-based compounds as potent inhibitors of salicylate synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis (Mtb) and absent in humans, making it an attractive drug target. mdpi.comnih.gov
One key study synthesized and evaluated a series of 5-phenylfuran-2-carboxylic acids. A derivative containing a trifluoromethyl group at the para position of the phenyl ring (compound 1a) showed encouraging enzyme inhibition with a half-maximal inhibitory concentration (IC50) of 28.5 ± 2.6 µM against MbtI. nih.gov Further optimization led to a derivative with an ortho-trifluoromethyl moiety (compound 1h) that had an IC50 value comparable to the most potent inhibitors previously identified in its class. nih.gov
Building on this, another investigation focused on 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (compound IV). This compound demonstrated the best antimycobacterial activity within its tested series, with a minimum inhibitory concentration required to inhibit 99% of bacterial growth (MIC99) of 125 µM against Mtb. mdpi.com This activity was directly linked to its ability to inhibit iron uptake by the bacteria. nih.gov
Table 3: Antimycobacterial and MbtI Enzyme Inhibition Data for Trifluoromethyl-Furan Derivatives
| Compound | Target | Activity Metric | Value |
| 5-(p-CF3-phenyl)furan-2-carboxylic acid (1a) | MbtI Enzyme | IC50 | 28.5 ± 2.6 µM |
| 5-(o-CF3-phenyl)furan-2-carboxylic acid (1h) | MbtI Enzyme | IC50 | Comparable to lead compound |
| 5-(3-cyano-5-CF3-phenyl)furan-2-carboxylic acid (IV) | M. tuberculosis | MIC99 | 125 µM |
| 5-(3-cyano-5-CF3-phenyl)furan-2-carboxylic acid (IV) | MbtI Enzyme | Ki | 9.2 ± 0.7 µM |
Anti-inflammatory and Analgesic Research
Furan (B31954) derivatives, in general, are known to possess anti-inflammatory properties, often acting through the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). ijabbr.comnih.gov The introduction of fluorine into these structures can modulate this activity. For example, a study on fluorinated benzofuran (B130515) derivatives found that they could suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The IC50 values for the inhibition of inflammatory mediators such as interleukin-6 were in the low micromolar range (1.2–9.04 µM). nih.gov
While direct studies on the analgesic properties of this compound are limited, related structures have been explored. Research into the analgesic effects of 5-(Furan-2-yl, 2-Methylfuran-3-Yl)-4-Amino-1,2,4-Triazole-3-Thion derivatives suggests that the furan moiety is a viable scaffold for developing compounds with pain-relieving potential. amanote.com
Antiviral and Anticancer Screening
The unique electronic properties of the trifluoromethyl group make it a valuable addition to scaffolds designed for antiviral and anticancer applications.
Research into fluorinated furan-like nucleoside analogues has yielded compounds with significant antiviral activity. Triazole-based fluoro-arabinofuranoside hybrids have demonstrated potent inhibition of HIV-1 replication, with some compounds showing EC50 values as low as 0.08 µM, which is comparable to or better than the reference drug Zidovudine. nih.gov The importance of the trifluoromethyl group in antiviral drug design is further underscored by its presence in the FDA-approved drug Tecovirimat, where it contributes to optimal metabolic stability and an improved pharmacokinetic profile. nih.gov
In the realm of anticancer research, trifluoromethylated furan subunits are frequently found in novel structures being developed. mdpi.com A compound featuring an α-fluorofuran moiety was identified as a potent and selective inhibitor of the induced myeloid leukemia cell differentiation protein (MCL1), which is a promising target for cancer therapy. mdpi.com More broadly, heterocycles containing the 5-trifluoromethyl group have shown significant antiproliferative activity. For instance, 5-trifluoromethylpyrimidine derivatives have been developed as epidermal growth factor receptor (EGFR) inhibitors, with one compound exhibiting an IC50 value of 0.35 µM against the A549 lung cancer cell line. nih.gov Similarly, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity, with several compounds showing strong antiproliferative effects against human melanoma and breast cancer cell lines. nih.gov
Table 4: Antiviral and Anticancer Activity of Selected Fluorinated Furan and Heterocyclic Derivatives
| Compound Class | Activity Type | Target | Activity (IC50/EC50) |
| Fluoro-arabinofuranoside | Antiviral | HIV-1 | 0.08 µM |
| 5-Trifluoromethylpyrimidine | Anticancer | A549 Lung Cancer Cells | 0.35 µM |
| 5-Trifluoromethylpyrimidine | Anticancer | EGFR Kinase | 0.091 µM |
| 5-Trifluoromethyl-thiazolopyrimidine | Anticancer | Melanoma Cells | Reduced viability to 20% at 50 µM |
Enzyme Inhibition and Modulation Studies
A key mechanism through which this compound derivatives exert their biological effects is through the inhibition or modulation of specific enzymes. As detailed in the antimycobacterial section (7.1.3), furan derivatives bearing a trifluoromethylphenyl group have been identified as competitive inhibitors of M. tuberculosis salicylate synthase (MbtI). mdpi.comnih.gov Kinetic analysis of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid revealed a Ki (inhibition constant) of 9.2 ± 0.7 µM, confirming its direct interaction with the enzyme's active site. mdpi.com
In oncology, trifluoromethyl-containing heterocycles have been successfully designed as kinase inhibitors. A series of 5-trifluoromethylpyrimidine derivatives were shown to be potent inhibitors of EGFR kinase, a key target in cancer therapy. nih.gov The most active compound in the series demonstrated an IC50 value of 0.091 µM against the enzyme. nih.gov This inhibition of EGFR activity was shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov Beyond specific enzyme inhibition, furan derivatives are also known to exert regulatory effects by modulating cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov
Research into Interactions with Specific Biological Targets and Biochemical Pathways
Derivatives of this compound have been investigated for their interactions with a variety of biological targets, demonstrating their potential as inhibitors of key enzymes and modulators of critical biochemical pathways. The trifluoromethylfuran moiety often plays a crucial role in the binding affinity and selectivity of these compounds.
One area of investigation has been the development of antitubercular agents. An analogue of this compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, has been identified as an inhibitor of salicylate synthase MbtI. mdpi.com This enzyme is essential for the biosynthesis of mycobactins, which are siderophores required for iron acquisition in Mycobacterium tuberculosis. By inhibiting MbtI, these compounds disrupt a critical pathway for the survival of the bacteria, highlighting their potential as novel anti-tuberculosis drugs. mdpi.com
In the realm of antiviral research, trifluoromethylated furan derivatives have shown promise as inhibitors of viral polymerases. For instance, a study identified 5-(4-chlorophenyl)-4-(6-methoxy-2-naphthyl)-5-methyl-3-(trifluoromethyl)furan-2-one as a potent inhibitor of the influenza virus polymerase. nih.gov This suggests that the trifluoromethylfuran scaffold can be effectively utilized to design inhibitors that target the replication machinery of viruses. The specific interactions of these compounds with the viral polymerase active site are a subject of ongoing research to further optimize their antiviral activity. nih.gov
Furthermore, furan derivatives have been explored as inhibitors of human sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes that are considered promising drug targets for cancer and neurodegenerative diseases. nih.gov While the specific this compound derivative was not the primary focus, the study of (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors provides a basis for considering this scaffold for targeting sirtuins. nih.gov The furan ring in these compounds often acts as a central scaffold from which various substituents can be oriented to interact with the target enzyme's binding pocket.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Bioactivity
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are therefore crucial for understanding how modifications to the molecule affect its efficacy and pharmacokinetic profile.
The trifluoromethyl group at the 5-position of the furan ring is a key determinant of activity. This group is known to enhance lipophilicity, which can improve membrane permeability and cellular uptake. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the furan ring, potentially enhancing interactions with biological targets. mdpi.com Its metabolic stability is another significant advantage, as the carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes. mdpi.com
In a review of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its derivatives, the introduction of electron-withdrawing groups, such as a trifluoromethylphenyl group, was shown to enhance inhibitory activity in certain assays. nih.gov This suggests that for some biological targets, modulating the electronic character of substituents on the furan or associated aromatic rings can be a successful strategy for improving potency.
In vitro Cytotoxicity Profiling against Cell Lines
The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent. In vitro cytotoxicity profiling of furan and trifluoromethylated derivatives against various cancer cell lines has been conducted to assess their potential as anticancer agents and to understand their safety profiles.
While specific data for this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, several trifluoromethyl ketones have demonstrated tumor-specific cytotoxic activity against oral squamous cell carcinoma and promyelocytic leukemia cell lines. nih.gov This suggests that the trifluoromethyl group can contribute to the cytotoxic potential of small molecules.
In another study, novel naphthoquinone-fused podophyllotoxins containing trifluoromethyl substituents displayed potent inhibitory activities against human hepatocellular carcinoma (HepG2) and lung cancer (SK-Lu-1) cell lines, while showing lower toxicity to non-cancerous human embryonic kidney (Hek-293) cells. researchgate.net This indicates that trifluoromethylated compounds can be designed to exhibit selective cytotoxicity towards cancer cells.
Furthermore, research on various furan-based derivatives has demonstrated their cytotoxic effects. For example, certain furan-based compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer (MCF-7) cells. nih.gov The furan scaffold itself can contribute to these cytotoxic effects, and the addition of a trifluoromethyl group could potentially enhance this activity.
Below is a table summarizing the cytotoxic activity of some furan and trifluoromethylated derivatives against various cell lines, providing a context for the potential activity of this compound derivatives.
| Compound Class | Cell Line | IC50 Value | Reference |
| Trifluoromethyl ketones | HL-60 (promyelocytic leukemia) | Not specified, but showed highest sensitivity | nih.gov |
| Naphthoquinone-fused podophyllotoxins with trifluoromethyl substituents | HepG2 (hepatocellular carcinoma) | < 40 nM | researchgate.net |
| Naphthoquinone-fused podophyllotoxins with trifluoromethyl substituents | SK-Lu-1 (lung cancer) | < 40 nM | researchgate.net |
| Furan-based derivatives | MCF-7 (breast cancer) | 2.96 µM and 4.06 µM for two compounds | nih.gov |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | HeLa (cervical cancer) | 62.37 µg/mL for the most potent derivative | researchgate.net |
This table is for illustrative purposes and shows data for related compound classes, not specifically for this compound.
Lead Compound Identification and Optimization Strategies in Drug Discovery Research
The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for further development. researchgate.netcriver.com Derivatives of this compound possess several characteristics that make them attractive candidates for lead compound identification and subsequent optimization.
The trifluoromethyl group is a well-established bioisostere for other chemical groups and can be strategically introduced to improve a compound's drug-like properties. mdpi.com Its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity makes it a valuable tool in lead optimization. mdpi.com Therefore, a screening library containing this compound derivatives could yield initial hits against a variety of biological targets.
Once a lead compound containing the this compound scaffold is identified, several optimization strategies can be employed. These include:
Modification of the Methyl Group: The methyl group at the 2-position of the furan ring can be replaced with other alkyl or functional groups to probe for additional interactions with the target protein and to fine-tune the compound's physicochemical properties.
Substitution on the Furan Ring: While the core is this compound, further substitutions at the 3- and 4-positions could be explored to optimize binding and selectivity.
Derivatization of Appended Functional Groups: If the furan ring is attached to other moieties (e.g., a phenyl ring), systematic modifications of these appended groups can be performed to improve potency and reduce off-target effects, as demonstrated in the SAR studies of related compounds. mdpi.comnih.gov
The ultimate goal of lead optimization is to develop a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. researchgate.netcriver.com The unique combination of the furan scaffold and the trifluoromethyl group in this compound derivatives provides a promising platform for the discovery and development of new therapeutic agents.
Other Academic and Industrial Research Applications of 2 Methyl 5 Trifluoromethyl Furan
Utilization as Versatile Building Blocks in Complex Organic Synthesis
2-Methyl-5-(trifluoromethyl)furan serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting compounds.
One notable application is in Claisen condensation reactions. When reacted with acetophenones and methyl 2-methoxytetrafluoropropionate, it facilitates the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These products are valuable intermediates for creating a variety of organic structures.
Furthermore, this furan (B31954) derivative is a key precursor in the synthesis of trifluoromethylated N-heterocycles, such as pyrazoles and isoxazolines. These heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities. The incorporation of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the target molecules.
| Reaction Type | Reactants | Products | Significance |
| Claisen Condensation | This compound, Acetophenones, Methyl 2-methoxytetrafluoropropionate | 2-(Trifluoroacetyl)chromones, 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones | Valuable intermediates in organic synthesis. |
| Heterocycle Synthesis | This compound | Trifluoromethylated N-heterocycles (e.g., pyrazoles, isoxazolines) | Important for pharmaceutical applications. |
Catalytic Applications in Organic Transformations
The unique electronic properties of this compound also lend themselves to applications in catalysis. It is involved in DABCO-catalyzed reactions for the synthesis of trifluoromethylated furans, showcasing its utility in the development of novel catalytic methodologies.
Explorations in Renewable Fuel Precursor Synthesis (in the context of furan chemistry)
While direct research on this compound as a renewable fuel precursor is specific, the broader context of furan chemistry is highly relevant. 2-Methylfuran (B129897) (a related, non-fluorinated compound) is a significant platform chemical derived from biomass. mdpi.comresearchgate.net It can be produced from the hydrolysis and dehydration of hemicellulose followed by selective hydrogenation. mdpi.com
Research has extensively explored the conversion of 2-methylfuran into value-added chemicals and liquid fuel precursors through reactions like hydroxyalkylation/alkylation with biomass-derived carbonyl compounds. mdpi.comrsc.org These reactions yield longer-chain hydrocarbons suitable for use as biofuels. mdpi.com Given that 2-methylfuran is a promising biofuel candidate with a high octane (B31449) number and energy density, the study of its derivatives, including the trifluoromethylated version, is a logical extension in the quest for advanced biofuels. mdpi.comresearchgate.net The introduction of a trifluoromethyl group could potentially modify combustion properties and energy content, warranting further investigation.
| Furan Compound | Source | Conversion Process | Application |
| 2-Methylfuran | Biomass (Hemicellulose) | Hydrolysis, Dehydration, Hydrogenation | Precursor for value-added chemicals and liquid fuels. mdpi.comresearchgate.net |
| 2-Methylfuran | Biomass-derived carbonyl compounds | Hydroxyalkylation/Alkylation | Synthesis of high-density biofuel precursors. mdpi.com |
Luminescent Properties of Specific Derivatives
Although direct studies on the luminescence of this compound are not extensively documented, research into related furan-containing molecules provides a strong basis for its potential in this area. For instance, benzo[b]furan platforms have been used to create photochromic molecules that exhibit reversible color changes upon irradiation with light. acs.orgacs.org
The synthesis of these photochromic molecules often involves the coupling of furan cores with other aromatic units. acs.org The electronic properties of the substituents on the furan ring play a critical role in determining the luminescent and photochromic behavior, including the energy gaps and visible chromic responses. acs.orgacs.org The electron-withdrawing nature of the trifluoromethyl group in this compound could significantly influence the HOMO-LUMO energy gaps of its derivatives, potentially leading to unique and tunable luminescent properties. acs.org
Applications in Materials Science Research
The incorporation of fluorinated fragments like the trifluoromethyl group into organic molecules is a well-established strategy in materials science to tune material properties. While specific applications of this compound in materials science are an emerging area of research, the known effects of fluorination suggest several potential avenues.
The introduction of trifluoromethyl groups can enhance thermal stability, chemical resistance, and modify the electronic characteristics of polymers and other materials. Given the reactivity of the furan ring, this compound could be polymerized or incorporated as a monomer into various polymer backbones. This could lead to the development of new materials with tailored optical, electronic, and surface properties. For example, polymers containing this moiety might exhibit interesting dielectric properties or be useful as components in advanced coatings or membranes.
Future Directions and Emerging Research Avenues in Trifluoromethylfuran Chemistry
Development of Novel and Efficient Synthetic Methodologies
The development of new and efficient synthetic routes to trifluoromethylated furans is a primary focus of current research. Traditional methods often require harsh conditions or multi-step procedures. thieme-connect.com Consequently, there is a significant drive towards the discovery of milder, more direct, and scalable synthetic strategies.
Recent breakthroughs include cascade reactions that allow for the rapid assembly of complex furan (B31954) structures from simple starting materials. nih.gov One such powerful approach involves the condensation of keto fumarates or keto acrylates with trifluoroacetic anhydride (B1165640), which acts as the trifluoromethyl source. This reaction proceeds rapidly at room temperature and has been shown to be amenable to scale-up. thieme-connect.com Another innovative, metal-free method utilizes the reaction of β-trifluoromethyl α,β-enones to produce trifluoromethylated furans in high yields under mild conditions. organic-chemistry.org
Base-mediated tunable synthesis has also emerged as a versatile strategy, allowing for the selective formation of either 2-trifluoromethylated furans or dihydrofuranols from the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. nih.gov Furthermore, palladium-catalyzed one-pot syntheses of functionalized furans are being systematically investigated, with different catalysts, solvents, and bases being evaluated to optimize reaction conditions. researchgate.net The development of these novel methodologies is crucial for making trifluoromethylated furans, including 2-Methyl-5-(trifluoromethyl)furan, more accessible for further research and application.
| Synthetic Method | Key Features | Starting Materials | Catalyst/Reagent |
| Cascade Reaction | Operationally simple, broad substrate scope, scalable. nih.gov | Keto fumarates/acrylates, trifluoroacetic anhydride. thieme-connect.com | Ph₃P. thieme-connect.com |
| Metal-Free Synthesis | Mild conditions, tolerates diverse functional groups. organic-chemistry.org | β-trifluoromethyl α,β-enones. organic-chemistry.org | --- |
| Base-Mediated Tunable Synthesis | Allows for selective formation of furans or dihydrofuranols. nih.gov | β-ketonitriles, 3-bromo-1,1,1-trifluoroacetone. nih.gov | Various bases. nih.gov |
| Palladium-Catalyzed One-Pot Synthesis | Efficient synthesis of functionalized furans. researchgate.net | 1,3-Dicarbonyl compounds, alkenyl bromides. researchgate.net | PdCl₂(CH₃CN)₂. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
Understanding the reactivity of the this compound scaffold is essential for its application in the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical behavior of the furan ring. Future research will likely focus on exploring novel transformations and reactivity patterns that are unique to this class of compounds.
One area of interest is the selective functionalization of the furan ring at positions other than those already substituted. This could involve developing new catalytic systems for C-H activation or directed ortho-metalation, taking into account the electronic influence of the existing methyl and trifluoromethyl groups.
Furthermore, the investigation of cycloaddition reactions, such as Diels-Alder reactions, involving this compound could lead to the synthesis of novel polycyclic structures with potential biological activity. nih.gov The study of ring-opening reactions under various conditions could also provide access to a range of functionalized aliphatic compounds that are not easily accessible through other means. Research into the hydrogenation of the furan ring is also crucial, as it can lead to the formation of valuable derivatives like 2-methyltetrahydrofuran, a bio-derived solvent. elsevierpure.comrepec.org
Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. elsevierpure.comresearchgate.netosti.govcapes.gov.br In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, thermodynamic stability, and reaction mechanisms.
DFT studies can be employed to predict the steric and electronic effects of the trifluoromethyl group on the stereochemistry of reactions. This is particularly important for the design of enantioselective syntheses of chiral furan derivatives. Computational models can also predict whether a particular transformation is thermodynamically favorable and can help to elucidate complex reaction pathways by identifying transition states and intermediates. elsevierpure.com For instance, DFT calculations have been used to study the conversion of furfural (B47365) to furan and 2-methylfuran (B129897) on palladium surfaces, providing valuable information for catalyst design. researchgate.netosti.govcapes.gov.br The use of computational modeling is expected to accelerate the discovery of new reactions and catalysts for the synthesis and functionalization of trifluoromethylated furans.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Prediction of steric and electronic effects. | Guidance for enantioselective synthesis. |
| DFT | Thermodynamic and kinetic analysis of reactions. elsevierpure.com | Understanding reaction feasibility and pathways. elsevierpure.com |
| DFT | Mechanistic studies of catalytic reactions. researchgate.netosti.govcapes.gov.br | Design of improved catalysts. researchgate.netosti.govcapes.gov.br |
Rational Design and Targeted Synthesis of Biologically Active Compounds based on Structure-Activity Relationships
The trifluoromethyl group is a well-known bioisostere for other chemical groups and its incorporation into drug candidates can significantly improve their pharmacological properties. nih.gov Trifluoromethylated furans have shown promise as anticancer agents and are found in a variety of other biologically active molecules. nih.govthieme-connect.com The rational design and targeted synthesis of new bioactive compounds based on the this compound scaffold is a major area of future research.
This will involve the systematic modification of the furan core and the investigation of how these changes affect biological activity. Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features required for a particular therapeutic effect. nih.gov For example, by synthesizing a library of derivatives of this compound and screening them for activity against various biological targets, researchers can develop a deeper understanding of the SAR and design more potent and selective drug candidates. nih.gov The synthesis of novel 2-methyl-3-furyl sulfide (B99878) flavor derivatives has already shown that these compounds can possess significant antimicrobial activity. nih.gov
Innovation in Functional Materials utilizing Trifluoromethylated Furan Scaffolds
The unique electronic properties of the trifluoromethyl group also make trifluoromethylated furans attractive building blocks for the development of advanced functional materials. nih.gov These materials could find applications in areas such as electronics, optics, and polymer science. For instance, trifluoromethylated furans have been investigated for their potential use in liquid crystals, photoresist polymers, and self-assembling monolayers. nih.gov
Future research in this area will likely focus on the design and synthesis of novel polymers and oligomers incorporating the this compound unit. The incorporation of this moiety could lead to materials with enhanced thermal stability, specific optical properties, or tailored electronic characteristics. The development of photochromic molecules based on a benzo[b]furan core, which can be tuned by the introduction of trifluoromethyl groups, is an example of the innovative materials that can be created. acs.orgacs.org The use of furan derivatives derived from biomass as a replacement for petroleum-derived chemicals is also a key aspect of developing more sustainable materials.
Investigation of Sustainable and Scalable Production Methods
For this compound and its derivatives to have a significant impact in a commercial setting, it is essential to develop sustainable and scalable production methods. This involves not only the efficiency of the chemical synthesis but also the environmental impact of the entire process.
Furthermore, the development of scalable synthetic routes, such as the zinc-mediated synthesis of trifluoromethylphosphines, demonstrates the potential for producing trifluoromethylated compounds on a larger scale. nih.gov Future research will need to focus on optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize catalysts that are both highly active and recyclable. Life cycle assessment (LCA) will be an important tool for evaluating the sustainability of different production routes. repec.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Methyl-5-(trifluoromethyl)furan?
- Methodological Answer : The synthesis of trifluoromethyl-substituted furans often employs cross-coupling reactions. For example, 5-(trifluoromethyl)furan-2-boronic acid (CAS 1308354-99-5) can serve as a key intermediate in Suzuki-Miyaura couplings to introduce trifluoromethyl groups into furan scaffolds . Gas-phase reactions with OH radicals, as studied in methylfuran derivatives, may also provide insights into optimizing reaction conditions for stability and yield .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for identifying trifluoromethyl group positions. Mass spectrometry (MS) and X-ray crystallography (if crystalline) further validate molecular structure. Comparative studies with analogs, such as bromo-trifluoromethyl furans (e.g., 2-Bromo-5-[(trifluoromethoxy)methyl]furan, CAS data in ), highlight the importance of isotopic patterns and fragmentation pathways for unambiguous characterization.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, general furan safety protocols apply. Use fume hoods to avoid inhalation, wear nitrile gloves, and store in cool, dry conditions. Refer to analogous compounds (e.g., furan derivatives in ) for guidance on handling volatile fluorinated organics. Neuropharmacological studies in mice suggest potential bioactivity, necessitating stringent exposure controls .
Advanced Research Questions
Q. How do reaction intermediates of this compound form under oxidative conditions, and how can they be tracked?
- Methodological Answer : Advanced analytical techniques like Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS) are critical. Studies on gas-phase OH radical reactions with methylfurans (e.g., 2- and 3-methylfuran) reveal intermediates such as carbonyls and epoxides, which can be monitored in real-time using high-resolution MS . Isotopic labeling (e.g., ) may further elucidate mechanistic pathways.
Q. What strategies mitigate challenges in achieving enantioselective synthesis of trifluoromethyl-furan derivatives?
- Methodological Answer : Chiral catalysts, such as palladium complexes with phosphine ligands, have been effective in asymmetric cross-couplings for fluorinated heterocycles. Computational modeling (DFT) can predict steric and electronic effects of the trifluoromethyl group on reaction stereochemistry. For example, studies on dihydrofuranones with fluoroalkyl groups demonstrate the role of steric hindrance in enantiocontrol .
Q. How can this compound be applied in pharmacological studies, and what bioassays are suitable?
- Methodological Answer : Evaluate anticonvulsant or neuroactive potential using in vivo murine models, as done for structurally related gamma-butyrolactones. Measure brain concentrations via LC-MS/MS to correlate pharmacokinetics with observed effects. Dose-response studies and comparative analyses with non-fluorinated analogs (e.g., 5-methylfuran-2(3H)-one derivatives ) isolate the contribution of the trifluoromethyl group to bioactivity .
Q. What are the environmental degradation pathways of this compound, and how can persistence be assessed?
- Methodological Answer : Perform photolysis and hydrolysis experiments under simulated environmental conditions. Use GC-MS to identify breakdown products like trifluoroacetic acid (TFA) or carbonyl-containing fragments. Comparative studies with perfluorinated compounds (PFCs, ) highlight the stability of C-F bonds and potential for bioaccumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
